Tungsten(V) ethoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

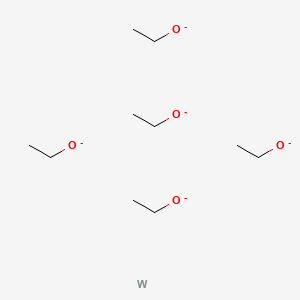

Tungsten(V) ethoxide, also known as pentaethoxytungsten, is a compound with the molecular formula C10H25O5W . It is used as an intermediate for sol-gel coatings . The compound appears clear to hazy, and its color ranges from colorless to yellow to purple .

Synthesis Analysis

Tungsten(V) ethoxide can be synthesized using various methods. One such method involves the use of an atmospheric glow discharge, which is a modern approach with high efficiency and straightforward function . This method allows for the synthesis of tungsten oxide nanoparticles in a single step and a short time, starting at 2 minutes and continuing for 8 minutes .

Molecular Structure Analysis

The molecular structure of Tungsten(V) ethoxide is characterized by the presence of a tungsten atom surrounded by five ethoxide groups . The average mass of the molecule is 409.142 Da, and the monoisotopic mass is 409.121094 Da .

Physical And Chemical Properties Analysis

Tungsten(V) ethoxide is a liquid with a specific gravity ranging from 1.44 to 1.47 . The compound is clear to hazy and can range in color from colorless to yellow to purple .

Aplicaciones Científicas De Investigación

Intelligent Window Coatings : Tungsten(V) ethoxide is used in the atmospheric pressure chemical vapor deposition of tungsten-doped vanadium(IV) oxide thin films on glass substrates. These films have potential applications as intelligent window coatings due to their thermochromic properties, which allow them to change color based on temperature (Manning et al., 2004).

Electrochromic Tungsten Oxide Thin Film : In the preparation of electrochromic tungsten oxide thin films, tungsten(V) ethoxide plays a key role. These films exhibit electrochromism, changing their optical properties in response to applied voltage, which is useful in smart windows and other energy-efficient systems (Nishio et al., 1999).

Photocatalytic and Optoelectrical Properties : Tungsten-doped titanium dioxide films, produced using tungsten(V) ethoxide, have shown enhanced photocatalytic and optoelectrical properties. These materials can be used in various applications such as transparent conducting oxides and photocatalysts (Sathasivam et al., 2015).

Optoelectronic Applications : Tungsten oxide materials, synthesized using precursors like tungsten(V) ethoxide, have applications in optoelectronics. Their altered optical absorption and metal-like conductivity make them suitable for a variety of uses, including photocatalysis and solar cells (Cong et al., 2016).

Energy Storage Devices : Tungsten oxide-based electrodes, developed using tungsten(V) ethoxide, are being explored for their potential in energy storage applications, particularly in supercapacitors and batteries. Their unique physico-chemical properties make them suitable for high-efficiency energy storage (Shinde & Jun, 2020).

Solar Water Splitting : Bismuth vanadate-decorated tungsten trioxide helix nanostructures, prepared using tungsten(V) ethoxide, have shown great promise in photoelectrochemical solar water splitting, with high photocurrent densities and efficient hydrogen production (Shi et al., 2014).

Safety and Hazards

Direcciones Futuras

Tungsten(V) ethoxide plays a pivotal role in various applications, primarily as a precursor in the synthesis of tungsten-containing materials . Research is ongoing to improve the performance of tungsten oxide in different fields, such as electrochromic performance and energy-saving applications in dynamic controllable smart windows .

Mecanismo De Acción

Target of Action

Tungsten(V) ethoxide is primarily used as an intermediate for sol-gel coatings . It is a transition metal oxide with wide-ranging applications .

Mode of Action

Tungsten(V) ethoxide interacts with its targets by forming a coating. This coating is created through a sol-gel process, which involves the transition of a system from a liquid “sol” into a solid “gel” phase .

Biochemical Pathways

Tungsten oxides, in general, have been shown to affect phosphate-dependent biochemical pathways . These effects are complex and can vary based on the specific form of tungsten oxide and the cellular context .

Pharmacokinetics

It is known that the compound is used in the formation of coatings, suggesting that its bioavailability may be influenced by its physical state and the specific conditions of its application .

Result of Action

The primary result of Tungsten(V) ethoxide’s action is the formation of a sol-gel coating . This coating can have various applications, including use in nanomaterials, thin films, display and imaging, optics and glasses .

Action Environment

The efficacy and stability of Tungsten(V) ethoxide can be influenced by various environmental factors. For instance, the process of sol-gel coating formation can be affected by factors such as temperature, humidity, and the presence of other chemicals . Furthermore, the properties of tungsten oxides can be tailored to satisfy different environments, such as the transparency and thermal insulation of windows, to reduce energy consumption .

Propiedades

IUPAC Name |

ethanolate;tungsten |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H5O.W/c5*1-2-3;/h5*2H2,1H3;/q5*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZKAYBXYBXUCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25O5W-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723888 |

Source

|

| Record name | PUBCHEM_57357833 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tungsten(V) ethoxide | |

CAS RN |

26143-11-3 |

Source

|

| Record name | PUBCHEM_57357833 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)

![2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one](/img/structure/B568120.png)